molecular formula C16H16O2 B14670980 4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol CAS No. 38276-84-5

4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol

Cat. No.: B14670980
CAS No.: 38276-84-5
M. Wt: 240.30 g/mol
InChI Key: UNBJVQDPIJLBHS-UHFFFAOYSA-N
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Description

4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a phenylprop-2-en-1-yl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with acetophenone to form (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one. This intermediate is then subjected to a reaction with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy and phenylprop-2-en-1-yl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol is unique due to the presence of the phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties compared to eugenol and isoeugenol

Properties

CAS No.

38276-84-5

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

4-methoxy-2-(1-phenylprop-2-enyl)phenol

InChI

InChI=1S/C16H16O2/c1-3-14(12-7-5-4-6-8-12)15-11-13(18-2)9-10-16(15)17/h3-11,14,17H,1H2,2H3

InChI Key

UNBJVQDPIJLBHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(C=C)C2=CC=CC=C2

Origin of Product

United States

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